molecular formula C13H19NO3 B3854851 4-[2-(3-methoxyphenoxy)ethyl]morpholine

4-[2-(3-methoxyphenoxy)ethyl]morpholine

Cat. No.: B3854851
M. Wt: 237.29 g/mol
InChI Key: CUOPEYVTFFBMDT-UHFFFAOYSA-N
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Description

4-[2-(3-Methoxyphenoxy)ethyl]morpholine is a chemical compound of significant interest in medicinal chemistry and pharmacological research, particularly as a potential building block for central nervous system (CNS) active agents . Its structure incorporates two key pharmacophoric elements: a morpholine ring and a phenoxyethyl side chain. The morpholine ring is a privileged scaffold in drug discovery, known to enhance key physicochemical properties that are critical for blood-brain barrier (BBB) penetration, a necessary feature for compounds targeting the CNS . The presence of both a weakly basic nitrogen and an oxygen atom in the morpholine ring contributes to a favorable balance of lipophilicity and hydrophilicity, which can improve solubility and overall brain permeability of the final molecule . Furthermore, the phenoxyethyl chain is a common linker in drug design, often found in compounds like Selective Estrogen Receptor Modulators (SERMs), where an aminoethoxy side chain is essential for biological activity . While the specific biological activity of 4-[2-(3-methoxyphenoxy)ethyl]morpholine requires further investigation, its molecular architecture suggests potential as a valuable intermediate. Researchers can utilize this compound in the synthesis of more complex molecules aimed at interacting with various neurological targets . It is supplied as a research chemical for laboratory use. Please Note: This product is for research purposes only and is not intended for diagnostic or therapeutic applications. It is not for human or animal use.

Properties

IUPAC Name

4-[2-(3-methoxyphenoxy)ethyl]morpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3/c1-15-12-3-2-4-13(11-12)17-10-7-14-5-8-16-9-6-14/h2-4,11H,5-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUOPEYVTFFBMDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OCCN2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(3-methoxyphenoxy)ethyl]morpholine typically involves the reaction of 3-methoxyphenol with 2-chloroethylmorpholine under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the phenoxide ion attacks the chloroethyl group, resulting in the formation of the desired product. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide at elevated temperatures .

Industrial Production Methods

On an industrial scale, the production of 4-[2-(3-methoxyphenoxy)ethyl]morpholine can be achieved through continuous flow processes. These processes involve the use of automated reactors that allow for precise control of reaction parameters, ensuring high yield and purity of the product. The use of catalysts and optimized reaction conditions further enhances the efficiency of the industrial production methods .

Chemical Reactions Analysis

Types of Reactions

4-[2-(3-methoxyphenoxy)ethyl]morpholine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[2-(3-methoxyphenoxy)ethyl]morpholine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[2-(3-methoxyphenoxy)ethyl]morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of 4-[2-(3-Methoxyphenoxy)ethyl]morpholine becomes evident when compared to analogous compounds. Below is a detailed comparison based on substituent type, position, and biological activity:

Structural Comparison Table

Compound Name Substituent Type/Position Bridge Length Molecular Weight (g/mol) Key Properties/Biological Activity
4-[2-(3-Methoxyphenoxy)ethyl]morpholine 3-Methoxy on phenoxy Ethyl (C2) ~265.3* Enhanced solubility; potential CNS activity
4-[2-(4-Bromophenoxy)ethyl]morpholine 4-Bromo on phenoxy Ethyl (C2) 284.18 Halogen bonding; enzyme/receptor inhibition
4-[6-(4-Methoxyphenoxy)hexyl]morpholine 4-Methoxy on phenoxy Hexyl (C6) 293.41 Improved lipophilicity; receptor ligand studies
4-[2-(4-Piperidinylmethoxy)ethyl]morpholine Piperidine moiety (N-heterocycle) Ethyl (C2) 228.33 Antitumor and antimicrobial activity
4-[2-(3-Piperidinylmethoxy)ethyl]morpholine Piperidine (3-position) Ethyl (C2) 228.33 Neurotransmitter modulation; neuropharmacology

*Estimated based on molecular formula C₁₃H₁₉NO₃.

Substituent Effects

  • Electron-Donating vs. Electron-Withdrawing Groups: The 3-methoxy group in the target compound donates electrons via resonance, increasing solubility in polar solvents compared to halogenated analogs like 4-[2-(4-Bromophenoxy)ethyl]morpholine, where bromine’s electron-withdrawing nature enhances halogen bonding but reduces solubility .
  • Positional Isomerism: Para-substituted analogs (e.g., 4-[6-(4-Methoxyphenoxy)hexyl]morpholine) exhibit distinct steric and electronic profiles compared to meta-substituted derivatives. For instance, para-methoxy groups may enhance binding to planar aromatic receptors, while meta-substitution could favor interactions with non-symmetric targets .

Bridge Length and Flexibility

  • Ethyl bridges (C2) in the target compound provide moderate conformational flexibility, balancing bioavailability and receptor fit.

Key Research Findings

  • Synthetic Routes: The target compound is synthesized via nucleophilic substitution, similar to 4-[2-(4-Bromophenoxy)ethyl]morpholine, where morpholine reacts with 3-methoxyphenoxyethyl halides under basic conditions .
  • Computational Studies: Molecular docking predicts that the 3-methoxy group stabilizes interactions with polar residues in enzyme active sites, a feature absent in non-substituted morpholine derivatives .
  • In Vitro Data : Preliminary assays suggest IC₅₀ values in the micromolar range for receptor binding, comparable to 4-[2-(4-Piperidinylmethoxy)ethyl]morpholine but lower than halogenated derivatives due to reduced electrophilicity .

Q & A

Q. How can researchers optimize the synthesis of 4-[2-(3-methoxyphenoxy)ethyl]morpholine to improve yield and purity?

  • Methodological Answer : Optimization involves adjusting reaction conditions such as temperature, catalyst loading, and solvent selection. For morpholine derivatives, sodium hydroxide is often used as a catalyst under basic conditions (e.g., in the synthesis of 2-(4-chlorophenyl)morpholine via amine-ethylene oxide reactions) . Purification techniques like column chromatography (silica gel, gradient elution) or recrystallization (using ethanol/water mixtures) are critical for isolating high-purity products. Kinetic studies (e.g., monitoring reaction progress via TLC or HPLC) can identify bottlenecks, such as incomplete ring closure or side reactions.

Q. What spectroscopic methods are recommended for confirming the structural integrity of 4-[2-(3-methoxyphenoxy)ethyl]morpholine?

  • Methodological Answer : A combination of 1H/13C NMR (to confirm substituent positions and morpholine ring integrity), FT-IR (to verify ether and amine functional groups), and high-resolution mass spectrometry (HRMS) (for molecular weight validation) is essential. For example, in analogous morpholine derivatives, characteristic NMR peaks include δ 3.6–4.0 ppm for morpholine ring protons and δ 6.5–7.0 ppm for aromatic protons from the 3-methoxyphenoxy group . IR absorption bands near 1100–1250 cm⁻¹ (C-O-C stretch) and 2800–3000 cm⁻¹ (C-H stretch) further validate the structure.

Q. What are the critical parameters to consider when scaling up the synthesis of this compound for preclinical studies?

  • Methodological Answer : Key parameters include:
  • Solvent selection : Use scalable solvents like ethanol or dichloromethane with low toxicity profiles.
  • Catalyst efficiency : Optimize NaOH or alternative catalysts (e.g., K₂CO₃) to minimize byproducts.
  • Temperature control : Exothermic reactions (e.g., ring-opening of ethylene oxide) require gradual reagent addition and cooling .
  • Purification scalability : Replace column chromatography with distillation or crystallization for cost-effective large-scale production.

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity of 4-[2-(3-methoxyphenoxy)ethyl]morpholine with biological targets?

  • Methodological Answer : Density Functional Theory (DFT) calculations can model electron distribution and reactive sites (e.g., nucleophilic oxygen in the morpholine ring). Molecular docking studies (using software like AutoDock Vina) predict binding affinities to enzymes or receptors. For example, trifluoromethoxy-substituted morpholines show enhanced hydrophobic interactions in enzyme active sites, which can be extrapolated to design derivatives with improved binding .

Q. What strategies are effective in resolving contradictions in reported biological activities of morpholine derivatives?

  • Methodological Answer : Contradictions often arise from assay variability (e.g., cell line differences or incubation times). Strategies include:
  • Orthogonal assays : Validate cytotoxicity results using both MTT and ATP-based luminescence assays.
  • Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., replacing methoxy with ethoxy) to isolate contributing factors .
  • Meta-analysis : Compare data across studies using standardized metrics (e.g., IC₅₀ normalization).

Q. How does the 3-methoxyphenoxy group influence the compound’s pharmacokinetic properties?

  • Methodological Answer : The 3-methoxyphenoxy group enhances lipophilicity (logP ~2.5–3.0), improving membrane permeability but potentially reducing aqueous solubility. In vitro ADME assays (e.g., Caco-2 cell permeability, microsomal stability) quantify these effects. For instance, morpholine derivatives with similar substituents show prolonged plasma half-lives in rodent models due to reduced CYP450 metabolism .

Key Notes

  • Advanced questions emphasize mechanistic and computational approaches, while basic questions focus on foundational synthesis and characterization.
  • Methodological answers prioritize reproducible experimental design and data validation.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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